(7R,10aR)-7,10a-dimethyl-1,4-dioxo-13-(propan-2-yl)-4,4a,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-1H-4b,12-ethenochrysene-7-carboxylic acid
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Overview
Description
REL-(7R,10AR)-13-ISOPROPYL-7,10A-DIMETHYL-1,4-DIOXO-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-1H-4B,12-ETHENOCHRYSENE-7-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of tetradecahydro-ethenochrysene derivatives and is characterized by its multiple ring structures and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(7R,10AR)-13-ISOPROPYL-7,10A-DIMETHYL-1,4-DIOXO-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-1H-4B,12-ETHENOCHRYSENE-7-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core tetradecahydro-ethenochrysene structure, followed by the introduction of functional groups such as isopropyl, dimethyl, and carboxylic acid. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety and environmental considerations, employing green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
REL-(7R,10AR)-13-ISOPROPYL-7,10A-DIMETHYL-1,4-DIOXO-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-1H-4B,12-ETHENOCHRYSENE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives with diverse chemical properties.
Scientific Research Applications
REL-(7R,10AR)-13-ISOPROPYL-7,10A-DIMETHYL-1,4-DIOXO-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-1H-4B,12-ETHENOCHRYSENE-7-CARBOXYLIC ACID has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features and biological activities.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of REL-(7R,10AR)-13-ISOPROPYL-7,10A-DIMETHYL-1,4-DIOXO-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-1H-4B,12-ETHENOCHRYSENE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
REL-(7R,10AR)-13-ISOPROPYL-7,10A-DIMETHYL-1,4-DIOXO-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-1H-4B,12-ETHENOCHRYSENE-7-CARBOXYLIC ACID: shares structural similarities with other tetradecahydro-ethenochrysene derivatives, such as:
Uniqueness
The uniqueness of REL-(7R,10AR)-13-ISOPROPYL-7,10A-DIMETHYL-1,4-DIOXO-4,4A,5,6,6A,7,8,9,10,10A,10B,11,12,12A-TETRADECAHYDRO-1H-4B,12-ETHENOCHRYSENE-7-CARBOXYLIC ACID lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H34O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(5R,9R)-5,9-dimethyl-14,17-dioxo-20-propan-2-ylpentacyclo[10.6.2.01,10.04,9.013,18]icosa-15,19-diene-5-carboxylic acid |
InChI |
InChI=1S/C26H34O4/c1-14(2)16-13-26-11-8-19-24(3,9-5-10-25(19,4)23(29)30)20(26)12-15(16)21-17(27)6-7-18(28)22(21)26/h6-7,13-15,19-22H,5,8-12H2,1-4H3,(H,29,30)/t15?,19?,20?,21?,22?,24-,25+,26?/m0/s1 |
InChI Key |
JEPJECUEGPLKEW-HNSLJKDNSA-N |
Isomeric SMILES |
CC(C)C1=CC23CCC4[C@@](C2CC1C5C3C(=O)C=CC5=O)(CCC[C@@]4(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)C=CC5=O)(CCCC4(C)C(=O)O)C |
Origin of Product |
United States |
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